molecular formula C17H24N2O4S B2906200 N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1286712-12-6

N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2906200
CAS No.: 1286712-12-6
M. Wt: 352.45
InChI Key: RLXXINHWENISOE-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound It is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, a pyrrolidinylsulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.

    Introduction of the Hydroxypropyl Group: This step may involve the use of epoxides or other hydroxyl-containing intermediates.

    Sulfonylation: The pyrrolidinyl group can be introduced through sulfonylation reactions using reagents like sulfonyl chlorides.

    Benzamide Formation: The final step involves the formation of the benzamide moiety through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The benzamide moiety may undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide may have several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(2-cyclopropyl-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(2-cyclopropyl-2-hydroxypropyl)-4-(morpholin-1-ylsulfonyl)benzamide

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to the specific combination of functional groups it contains. The presence of the cyclopropyl group may impart unique steric and electronic properties, while the pyrrolidinylsulfonyl group may enhance its solubility and reactivity.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-17(21,14-6-7-14)12-18-16(20)13-4-8-15(9-5-13)24(22,23)19-10-2-3-11-19/h4-5,8-9,14,21H,2-3,6-7,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXXINHWENISOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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